5-Pyrrolidino-2-pyrrolidone: Chemical Profiling, Biosynthesis, and Pharmacological Potential
5-Pyrrolidino-2-pyrrolidone: Chemical Profiling, Biosynthesis, and Pharmacological Potential
Executive Summary
5-Pyrrolidino-2-pyrrolidone (IUPAC: 5-pyrrolidin-1-ylpyrrolidin-2-one), also known as [1,2'-bipyrrolidin]-5'-one, is a specialized bipyrrolidine derivative that has recently garnered significant attention in natural product chemistry and oncology[1][2]. Originally synthesized as a chemical intermediate, modern metabolomic profiling has identified this compound as a potent secondary metabolite produced by various endophytic and marine-associated bacteria, most notably within the Streptomyces genus[3][4].
This whitepaper provides an in-depth technical analysis of 5-pyrrolidino-2-pyrrolidone, detailing its physicochemical properties, synthetic pathways, and emerging role as an apoptosis-inducing and cell-cycle-arresting agent in colorectal cancer models.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical parameters of 5-pyrrolidino-2-pyrrolidone is critical for predicting its pharmacokinetic behavior and optimizing extraction protocols during drug discovery. The compound features a pyrrolidone ring substituted at the 5-position with a pyrrolidino group, creating a structurally rigid scaffold capable of distinct hydrogen bonding (one donor, one acceptor)[1].
Its XLogP3 value of 0.3 indicates a highly favorable balance of lipophilicity and aqueous solubility, allowing it to readily partition across lipid bilayers while remaining miscible in aqueous biological assays[5].
Table 1: Quantitative Physicochemical Data
| Property | Value | Reference / Source |
| CAS Number | 76284-12-3 | PubChem[1] |
| Molecular Formula | C₈H₁₄N₂O | PubChem[1] |
| Molecular Weight | 154.21 g/mol | PubChem[1] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | Guidechem[5] |
| Boiling Point (Predicted) | 321.3 ± 35.0 °C at 760 mmHg | Guidechem[5] |
| Flash Point (Predicted) | 148.1 ± 25.9 °C | Guidechem[5] |
| XLogP3 | 0.3 | Guidechem[5] |
| Topological Polar Surface Area | 32.3 Ų | PubChem[1] |
Synthetic Pathways & Microbial Production
While 5-pyrrolidino-2-pyrrolidone can be isolated from microbial fermentation, synthetic routes are essential for scaling up production for high-throughput screening. The primary chemical synthesis involves the nucleophilic substitution of an alkoxy-substituted pyrrolidone.
Historically, the reaction between pyrrolidine (CAS: 123-75-1) and 5-ethoxy-2-pyrrolidone (CAS: 39662-63-0) yields 5-pyrrolidino-2-pyrrolidone[5]. The ethoxy group acts as a leaving group, allowing the secondary amine of pyrrolidine to attack the electrophilic carbon at the 5-position of the pyrrolidone ring.
Chemical synthesis pathway of 5-Pyrrolidino-2-pyrrolidone via nucleophilic substitution.
Alternatively, biological production is observed in the secondary metabolome of Streptomyces sp. MUM256 (a mangrove-derived actinobacterium) and Streptomyces cyaneofuscatus DST103[3][4]. The biosynthesis in these strains is likely mediated by Non-Ribosomal Peptide Synthetases (NRPS), which are known to assemble cyclic dipeptides and related pyrrolidine derivatives[4].
Pharmacological Potential: Oncology & Antimicrobial Activity
Colorectal Cancer (CRC) Chemoprevention
Recent in vitro studies have highlighted the profound cytotoxic effects of microbial extracts containing 5-pyrrolidino-2-pyrrolidone against HCT116 colorectal carcinoma cells[3].
Mechanism of Action:
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Cell Cycle Arrest: Exposure to the extract induces a statistically significant accumulation of cells in the G0/G1 phase (increasing from 44.7% in untreated cells to 67.4% at 200 µg/mL)[3]. This causality is driven by the downregulation of the Cyclin D/CDK4 complex, which normally senses mitogenic signals to initiate DNA synthesis[6]. By inhibiting this complex, the compound prevents the transition from the G1 to the S phase.
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Intrinsic Apoptosis: The compound triggers the intrinsic apoptotic pathway, evidenced by the activation of Caspase-9 and effector Caspase-3/7, leading to intranucleosomal DNA fragmentation (sub-G1 phase accumulation)[6].
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Selective Toxicity: Crucially, the extract exerts little to no toxicity on CCD-18Co normal human colon fibroblasts, providing a wide therapeutic index necessary for drug development[3].
Mechanism of action for cell cycle arrest and apoptosis in HCT116 cells.
Antimicrobial Properties
Beyond oncology, 5-pyrrolidino-2-pyrrolidone has been identified via GC-MS in the volatile and semi-volatile fractions of Streptomyces cyaneofuscatus and Aspergillus oryzae AVNF4, extracts which exhibit broad-spectrum antibacterial and antifungal properties[4][7]. Its structural similarity to other bioactive pyrrolidines suggests it may disrupt microbial cell wall synthesis or interfere with quorum sensing, though isolated mechanistic studies are still ongoing.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the extraction, identification, and biological evaluation of 5-pyrrolidino-2-pyrrolidone.
Protocol 1: Extraction and GC-MS Profiling of Microbial Broth
Causality Note: Ethyl Acetate (EA) is selected as the extraction solvent because its polarity perfectly aligns with the XLogP3 (0.3) of 5-pyrrolidino-2-pyrrolidone, ensuring maximum recovery of moderately lipophilic metabolites while leaving highly polar contaminants in the aqueous phase.
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Cultivation: Inoculate Streptomyces sp. into 1 L of optimized fermentation broth. Incubate at 28°C for 14 days under constant agitation (200 rpm) to maximize secondary metabolite yield[4].
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Centrifugation: Centrifuge the fermentation broth at 10,000 × g for 15 minutes at 4°C to separate the cellular biomass from the supernatant.
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Liquid-Liquid Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of High-Performance Liquid Chromatography (HPLC)-grade Ethyl Acetate. Shake vigorously and allow phase separation. Repeat three times.
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Concentration: Pool the EA fractions and evaporate to dryness using a rotary evaporator under reduced pressure at 40°C.
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GC-MS Analysis: Reconstitute the dried extract in hexane or methanol. Inject 1 µL into a GC-MS equipped with a fused silica capillary column. Program the oven temperature from 40°C (hold 2 min) to 300°C at a rate of 5°C/min. Identify 5-pyrrolidino-2-pyrrolidone by comparing the mass fragmentation pattern against the NIST library[4][7].
Protocol 2: In Vitro Cell Cycle Arrest Assay (Flow Cytometry)
Causality Note: Propidium Iodide (PI) is utilized because it binds stoichiometrically to nucleic acids. The fluorescence emission is directly proportional to the DNA content, allowing precise differentiation between G0/G1 (2N DNA) and G2/M (4N DNA) phases.
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Cell Seeding: Seed HCT116 (target) and CCD-18Co (normal control) cells in 6-well plates at a density of
cells/well. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere. -
Treatment: Treat the cells with the 5-pyrrolidino-2-pyrrolidone-containing extract at varying concentrations (e.g., 50, 100, 200 µg/mL) for 24, 48, and 72 hours[3]. Use 0.1% DMSO as a vehicle control.
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Harvesting: Trypsinize the cells, wash twice with cold Phosphate-Buffered Saline (PBS), and centrifuge at 1,500 rpm for 5 minutes.
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Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and fix by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
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Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 0.5 mL of PI/RNase staining buffer (to ensure PI binds only to DNA, not RNA). Incubate in the dark at room temperature for 30 minutes.
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Acquisition: Analyze the samples using a flow cytometer. The self-validating nature of this protocol relies on the CCD-18Co control cells showing no significant shift in cell cycle distribution, confirming that the G0/G1 arrest is specific to the oncogenic cell line[6].
Conclusion
5-Pyrrolidino-2-pyrrolidone is a structurally unique bipyrrolidine with significant potential in therapeutic development. Its dual presence as a synthetic intermediate and a naturally occurring microbial metabolite bridges the gap between synthetic chemistry and pharmacognosy. The compound's ability to selectively induce G0/G1 cell cycle arrest and intrinsic apoptosis in colorectal cancer models, coupled with its favorable physicochemical profile, positions it as a highly promising lead compound for next-generation chemopreventive agents.
References
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PubChem. "5-Pyrrolidino-2-pyrrolidone | C8H14N2O | CID 550645". National Center for Biotechnology Information. Available at:[Link]
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Tan, L. T., et al. "Streptomyces sp. MUM256: A Source for Apoptosis Inducing and Cell Cycle-Arresting Bioactive Compounds against Colon Cancer Cells". Cancers (Basel). 2019. Available at:[Link]
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Kaur, T., et al. "Production of Potent Antimicrobial Compounds from Streptomyces cyaneofuscatus Associated with Fresh Water Sediment". Frontiers in Microbiology. 2017. Available at:[Link]
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ResearchGate. "Identification of bioactive compounds in methanolic extract of B...". ResearchGate Publications. Available at:[Link]
Sources
- 1. 5-Pyrrolidino-2-pyrrolidone | C8H14N2O | CID 550645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Pyrrolidino-2-pyrrolidone | C8H14N2O | CID 550645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Streptomyces sp. MUM256: A Source for Apoptosis Inducing and Cell Cycle-Arresting Bioactive Compounds against Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Potent Antimicrobial Compounds from Streptomyces cyaneofuscatus Associated with Fresh Water Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. vliz.be [vliz.be]
- 7. researchgate.net [researchgate.net]
